3,5-Dimethylphenyl isothiocyanate
Description
Overview of Isothiocyanates in Organic Chemistry
Isothiocyanates are organosulfur compounds characterized by the functional group -N=C=S. chemicalbook.com This moiety is known for its reactivity, particularly as an electrophile, making it a valuable synthon in the construction of more complex molecules. molaid.com
The chemistry of isothiocyanates has a rich history, with early studies focusing on their isolation from natural sources, such as mustard oils, where they contribute to the characteristic pungent flavor. chemicalbook.com Allyl isothiocyanate is a well-known example found in mustard seeds. cymitquimica.com The development of synthetic methods to introduce the isothiocyanate group into various organic molecules has significantly broadened the scope of their application in chemistry. molaid.com Over the years, research has evolved from basic reactivity studies to the use of isothiocyanates in the synthesis of a wide range of biologically active compounds and functional materials.
Aromatic isothiocyanates are compounds where the -N=C=S group is attached to an aromatic ring. The nomenclature follows standard IUPAC rules, with the isothiocyanate group being indicated by the prefix "isothiocyanato-". For instance, the compound of interest in this article is systematically named 1-isothiocyanato-3,5-dimethylbenzene. cymitquimica.com The structure of aromatic isothiocyanates, including the bond angles and lengths of the -N=C=S group, has been a subject of study, providing insights into their reactivity. cymitquimica.com
The general structure of an aromatic isothiocyanate is Ar-N=C=S, where "Ar" represents an aryl group. The electronic properties of the substituents on the aromatic ring can significantly influence the reactivity of the isothiocyanate group.
Significance of 3,5-Dimethylphenyl Isothiocyanate in Advanced Chemical Synthesis
This compound is recognized as a valuable building block in organic synthesis. cymitquimica.com Its unique substitution pattern on the phenyl ring can impart specific properties to the resulting molecules.
The electrophilic nature of the carbon atom in the isothiocyanate group of this compound allows it to react with a wide variety of nucleophiles. This reactivity is harnessed to build more complex molecular scaffolds. A notable application is in the synthesis of substituted thiourea (B124793) derivatives. For example, a patent describes the reaction of this compound with an amine to form a thiourea compound, which is a component of a pharmaceutical composition for treating inflammatory diseases. google.com Another patent mentions the potential use of this compound as a reactant in the synthesis of substituted spiro compounds intended for use as pain-relief medicaments. google.com
Furthermore, a doctoral thesis details the synthesis of a specific thiourea derivative, 1-(3,5-dimethylphenyl)-3-(naphthalen-1-yl)thiourea, starting from this compound. bham.ac.uk This highlights its direct application in creating molecules with specific structural features for further investigation. These examples underscore the role of this compound as a crucial intermediate in constructing molecules with potential therapeutic applications.
The reactivity of isothiocyanates, including this compound, has contributed to the development of new synthetic methods. A patent for the production of isothiocyanates lists this compound as a potential product of a novel process, indicating its relevance in the exploration of new synthetic routes. google.com The development of efficient methods for synthesizing isothiocyanates and their subsequent reactions are active areas of research. While specific literature detailing novel methodologies developed using this compound is not abundant, its role as a reactant in multicomponent reactions is an area of interest for generating molecular diversity.
Scope and Research Objectives
This article aims to provide a focused overview of the chemical compound this compound, strictly adhering to its role in chemical synthesis. The objective is to present scientifically accurate information regarding its properties, its utility as a synthetic intermediate, and its contribution to synthetic methodologies, based on available research data.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉NS | cymitquimica.com |
| Molecular Weight | 163.24 g/mol | cymitquimica.com |
| CAS Number | 40046-30-8 | cymitquimica.com |
| Appearance | Light orange to Yellow to Green clear liquid | cymitquimica.com |
| IUPAC Name | 1-isothiocyanato-3,5-dimethylbenzene | cymitquimica.com |
Properties
IUPAC Name |
1-isothiocyanato-3,5-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-7-3-8(2)5-9(4-7)10-6-11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMXCADWIFIJEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N=C=S)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30193111 | |
| Record name | 3,5-Dimethylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30193111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40046-30-8 | |
| Record name | 3,5-Dimethylphenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040046308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dimethylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30193111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dimethylphenyl Isothiocyanate | |
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Synthetic Methodologies and Reaction Mechanisms of 3,5 Dimethylphenyl Isothiocyanate
Direct Synthesis Approaches
Direct synthesis methods aim to construct the isothiocyanate functional group in a single or minimal number of steps from readily available starting materials.
Modified Kaluza Synthesis and Its Adaptations for Aromatic Isothiocyanates
The Kaluza synthesis and its subsequent modifications represent a notable method for preparing isothiocyanates. The original Kaluza synthesis, however, is not suitable for aromatic amines. acs.org The modified version extends its applicability to include the synthesis of aromatic isothiocyanates. acs.org
The general steps of the modified Kaluza synthesis for aromatic isothiocyanates are:
Formation of a dithiocarbamate (B8719985) salt: An aromatic amine reacts with carbon disulfide in the presence of a base to form the corresponding dithiocarbamate salt. acs.org
Reaction with ethyl chlorocarbonate: The dithiocarbamate salt is then treated with ethyl chlorocarbonate to yield a carboethoxy dithiocarbamate intermediate. acs.org
Base-induced decomposition: This intermediate is subsequently decomposed with a base to produce the final aromatic isothiocyanate. acs.org
A key challenge in the synthesis of aromatic isothiocyanates via this method is the initial formation of the aryldithiocarbamate, which can be more difficult than with aliphatic amines. acs.org Despite this, the modified Kaluza synthesis has been successfully applied to a range of aromatic amines. acs.org
Catalyst-Free Approaches for Isothiocyanate Formation
Recent advancements have focused on developing catalyst-free methods for isothiocyanate synthesis, which offer advantages in terms of simplicity and reduced environmental impact. mdpi.com
A prominent catalyst-free approach involves the direct reaction of isocyanides with elemental sulfur. mdpi.comrsc.org This method is appealing due to the abundance and low cost of elemental sulfur, a byproduct of the petroleum industry. digitellinc.comdigitellinc.com The reaction proceeds by the sulfurization of the isocyanide to form the isothiocyanate. mdpi.com While the reaction can proceed without a catalyst, the use of catalytic amounts of an amine base, such as DBU, can significantly improve efficiency, with catalyst loadings as low as 2 mol% being effective. rsc.org This method has been shown to be versatile, converting a variety of isocyanides into isothiocyanates in moderate to high yields. rsc.orgtandfonline.com
Indirect Synthesis Pathways via Precursors
Indirect methods involve the synthesis of a precursor molecule that is subsequently converted into the isothiocyanate. This multi-step approach can offer greater flexibility and control over the reaction.
Formation from Substituted Amines and Thiocarbonyl Transfer Reagents
A very common and long-standing method for synthesizing isothiocyanates is the reaction of primary amines with a thiocarbonyl transfer reagent. mdpi.comcbijournal.com This approach is widely used for both aliphatic and aromatic amines.
Thiophosgene (B130339) has historically been a primary reagent for the synthesis of isothiocyanates from primary amines. cbijournal.comkiku.dknih.gov The reaction is typically robust and proceeds smoothly, even in aqueous media, as thiophosgene and the resulting isothiocyanates are relatively insensitive to water under cold conditions. cbijournal.com
However, due to the high toxicity of thiophosgene, there has been a significant effort to develop safer alternatives. mdpi.comnih.gov These "thiocarbonyl transfer" reagents serve as surrogates for thiophosgene and include compounds such as:
Thiocarbonylditriazole tandfonline.comkiku.dk
Thiocarbonyldiimidazole mdpi.comtandfonline.comkiku.dk
Di-2-pyridyl thionocarbonate (DPT) kiku.dknih.gov
Bis(trichloromethyl)carbonate (Triphosgene) cbijournal.comchemrxiv.org
These alternatives react with primary amines to form an intermediate that then decomposes to the desired isothiocyanate, offering a safer but equally effective route to these important compounds. cbijournal.comkiku.dk The general principle often involves the in-situ formation of a dithiocarbamate from the amine and carbon disulfide, followed by decomposition with a desulfurizing agent. nih.govnih.gov A variety of desulfurizing agents have been explored, including lead nitrate, ethyl chloroformate, hydrogen peroxide, and tosyl chloride. nih.govnih.gov
Derivatization from Thiocarbamoyl Chlorides
The synthesis of aryl isothiocyanates, including 3,5-dimethylphenyl isothiocyanate, can be achieved through the derivatization of thiocarbamoyl chlorides. This method involves the elimination of hydrogen chloride from a thiocarbamoyl chloride intermediate. cbijournal.com The thiocarbamoyl chloride itself is typically generated from a primary amine. The reaction of the corresponding 3,5-dimethylaniline (B87155) with a thiophosgenating agent would lead to the formation of 3,5-dimethylphenylthiocarbamoyl chloride. This intermediate, upon treatment with a base, eliminates HCl to yield the target isothiocyanate. cbijournal.com
Reaction Mechanisms and Kinetics
The reactivity of this compound is largely dictated by the electrophilic nature of its isothiocyanate group and its susceptibility to nucleophilic attack and rearrangement reactions.
Electrophilic Nature of the Isothiocyanate Group
The isothiocyanate functional group (-N=C=S) is a heterocumulene, structurally similar to an isocyanate. The central carbon atom is electron-deficient due to the electronegativity of the adjacent nitrogen and sulfur atoms. This electron deficiency makes the carbon atom highly electrophilic and susceptible to attack by nucleophiles. organic-chemistry.org This inherent electrophilicity is the driving force behind many of the reactions involving isothiocyanates. All isothiocyanates, including this compound, can interact with thiol (-SH) groups, such as those found in cysteine residues of proteins, through a Michael addition type of reaction. mdpi.com
Nucleophilic Addition Reactions
The electrophilic carbon of the isothiocyanate group readily undergoes nucleophilic addition reactions. youtube.com Various nucleophiles, including amines, alcohols, and thiols, can add to the C=S double bond. For example, the reaction with primary or secondary amines leads to the formation of substituted thioureas. These reactions are often rapid and can proceed under mild conditions without the need for a catalyst.
The general mechanism involves the attack of the nucleophile's lone pair of electrons on the electrophilic carbon of the isothiocyanate. youtube.com This is followed by protonation of the resulting intermediate, often from the solvent or another proton source, to yield the final addition product. youtube.com The rate and success of these reactions can be influenced by the nature of the nucleophile and the solvent system used.
Rearrangement Reactions Involving the Isothiocyanate Moiety
Isothiocyanates can participate in various rearrangement reactions, which are crucial for the synthesis of diverse heterocyclic compounds. researchgate.net
Green Chemistry Approaches in this compound Synthesis
Traditional methods for synthesizing isothiocyanates have often relied on hazardous reagents like thiophosgene. nih.govorganic-chemistry.org Consequently, there is a significant drive towards developing more environmentally benign synthetic routes. These "green" approaches focus on the use of less toxic reagents, milder reaction conditions, and more efficient processes. nih.govthieme-connect.de
One prominent green strategy involves the in-situ generation and subsequent decomposition of dithiocarbamate salts. nih.govorganic-chemistry.org This method typically starts with the corresponding primary amine (3,5-dimethylaniline), which reacts with carbon disulfide in the presence of a base to form a dithiocarbamate salt. organic-chemistry.orgchemrxiv.org This salt is then treated with a desulfurizing agent to yield the isothiocyanate. nih.govchemrxiv.org
Several desulfurizing agents have been explored as greener alternatives to thiophosgene, including:
Tosyl Chloride: This reagent has been used for the efficient, one-pot synthesis of isothiocyanates from amines under mild conditions. organic-chemistry.org
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻): This desulfurating agent has been successfully employed in the microwave-assisted synthesis of various aryl isothiocyanates, offering high yields and cleaner reactions. nih.govmdpi.com
Di-tert-butyl dicarbonate (B1257347) (Boc₂O): This reagent is effective for desulfurization, and its by-products are often volatile, simplifying the workup procedure. cbijournal.com
Microwave-assisted synthesis has also emerged as a green technique, often leading to shorter reaction times and improved yields. nih.govmdpi.com For instance, the synthesis of aromatic isothiocyanates has been successfully carried out in a microwave reactor using DMT/NMM/TsO⁻ as the desulfurizing agent. mdpi.com
Solvent-Free and Metal-Free Reaction Conditions
The development of solvent-free and metal-free synthetic methods is a cornerstone of green chemistry, aiming to reduce environmental impact and improve safety and efficiency. For the synthesis of aryl isothiocyanates like this compound, several innovative approaches have emerged that align with these principles.
One notable method involves the use of cyanuric chloride (TCT) as a desulfurylation reagent in a one-pot process starting from the corresponding primary amine, 3,5-dimethylaniline. nih.gov This reaction is typically carried out in aqueous conditions, which significantly reduces the reliance on volatile organic compounds (VOCs). The process begins with the in situ formation of a dithiocarbamate salt by reacting the amine with carbon disulfide in the presence of a base such as potassium carbonate. nih.gov The subsequent addition of TCT facilitates the elimination of sulfur to yield the desired isothiocyanate. The use of water as a solvent is a key advantage, offering a safe, non-toxic, and inexpensive reaction medium. nih.gov
Another promising metal-free approach is the desulfurization of dithiocarbamates using sodium persulfate (Na₂S₂O₈) in water. nih.gov This method has been shown to be highly efficient for a wide range of aryl amines. The one-pot procedure in water is particularly attractive for its simplicity and the avoidance of hazardous reagents and solvents. nih.gov The reaction proceeds under basic conditions, which is crucial for achieving good chemoselectivity for the isothiocyanate. nih.gov While a specific example for this compound is not detailed, the successful synthesis of the structurally similar 2-isothiocyanato-1,3,5-trimethyl-benzene in 99% yield underscores the potential of this method for a broad scope of substituted aryl isothiocyanates. nih.gov
Microwave-assisted synthesis has also been explored as a solvent-free or low-solvent approach. nih.gov These reactions can often be carried out in the absence of a solvent or in a high-boiling, greener solvent, and the use of microwave irradiation can dramatically reduce reaction times and improve energy efficiency.
The following table summarizes representative solvent-free and metal-free reaction conditions for the synthesis of aryl isothiocyanates, which are applicable to this compound.
Table 1: Solvent-Free and Metal-Free Synthesis Methods for Aryl Isothiocyanates
| Method | Reagents | Solvent | Conditions | Yield |
|---|---|---|---|---|
| Cyanuric Chloride | Amine, CS₂, K₂CO₃, TCT | Water/CH₂Cl₂ | 0°C to room temp. | Good to Excellent |
| Sodium Persulfate | Amine, CS₂, Na₂S₂O₈ | Water | Basic, room temp. | Satisfactory |
Advanced Spectroscopic and Structural Characterization of 3,5 Dimethylphenyl Isothiocyanate
Vibrational Spectroscopy
Vibrational spectroscopy provides profound insights into the molecular structure of 3,5-Dimethylphenyl isothiocyanate by probing the vibrational modes of its constituent atoms.
Fourier Transform Infrared (FTIR) Spectroscopy
The characteristic and most intense absorption band for the isothiocyanate (-N=C=S) group is the asymmetric stretching vibration, which typically appears in the range of 2000-2200 cm⁻¹. For this compound, this strong band is observed around 2100 cm⁻¹. The symmetric stretch of the NCS group is found at a lower frequency. elixirpublishers.com
The aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. elixirpublishers.com The in-ring C-C stretching vibrations of the benzene (B151609) ring typically show several bands in the 1400-1600 cm⁻¹ region. orgchemboulder.com Furthermore, the C-H out-of-plane bending vibrations, which are indicative of the substitution pattern on the benzene ring, are anticipated between 675 and 900 cm⁻¹. orgchemboulder.com
A detailed assignment of the principal vibrational frequencies from the FTIR spectrum is presented in the table below.
| Frequency (cm⁻¹) | Assignment |
| ~3050 | Aromatic C-H stretching |
| ~2920, ~2860 | CH₃ group C-H stretching |
| ~2100 | -N=C=S asymmetric stretching |
| ~1600, ~1470 | Aromatic C=C stretching |
| ~965 | -N=C=S symmetric stretching |
| ~850, ~680 | Aromatic C-H out-of-plane bending |
Raman Spectroscopy
Raman spectroscopy complements FTIR by providing information on the less polar and more symmetric molecular vibrations. The FT-Raman spectrum of this compound was acquired using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov
Similar to the FTIR spectrum, the Raman spectrum shows a very strong band for the asymmetric -N=C=S stretch. The symmetric stretching of this group also gives a distinct signal. The aromatic ring vibrations, particularly the ring breathing mode, are typically strong in Raman spectra.
Key vibrational modes observed in the Raman spectrum are detailed in the following table.
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 | Aromatic C-H stretching |
| ~2920 | CH₃ group C-H stretching |
| ~2100 | -N=C=S asymmetric stretching |
| ~1600 | Aromatic ring stretching |
| ~1000 | Aromatic ring breathing |
| ~965 | -N=C=S symmetric stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific experimental NMR data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of similar substituted benzene compounds. orgchemboulder.comias.ac.in
Proton Nuclear Magnetic Resonance (¹H NMR)
In the ¹H NMR spectrum of this compound, the aromatic protons are expected to appear in the region of 6.5-8.5 ppm. orgchemboulder.com Due to the symmetry of the 3,5-disubstituted pattern, two distinct signals are anticipated for the aromatic protons. The proton at the C2 position and its equivalent at the C6 position would give one signal, while the proton at the C4 position would give another. The methyl protons would appear as a single, more upfield signal.
A predicted ¹H NMR data table is provided below.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | s | 2H | H-2, H-6 |
| ~6.9-7.1 | s | 1H | H-4 |
| ~2.3 | s | 6H | -CH₃ |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, five distinct signals are expected in the aromatic region, corresponding to the non-equivalent carbon atoms of the benzene ring. The carbon atom of the isothiocyanate group will have a characteristic chemical shift, and the methyl carbons will appear at a high field.
The predicted ¹³C NMR data is summarized in the table below.
| Chemical Shift (ppm) | Assignment |
| ~138 | C-3, C-5 |
| ~135 | C-1 |
| ~130 | -N=C=S |
| ~129 | C-4 |
| ~125 | C-2, C-6 |
| ~21 | -CH₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the fragmentation pathways. The mass spectrum of this compound has been recorded using gas chromatography-mass spectrometry (GC-MS). nih.gov
The molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 163, which corresponds to the molecular weight of the compound. nih.gov The fragmentation pattern is influenced by the stability of the resulting ions. A common fragmentation pathway for aromatic isothiocyanates involves the loss of the NCS group or fragmentation of the alkyl substituents.
The most abundant peaks observed in the mass spectrum are listed below. nih.gov
| m/z | Relative Intensity | Possible Fragment |
| 163 | High | [C₉H₉NS]⁺ (Molecular Ion) |
| 105 | High | [C₈H₉]⁺ (Loss of NCS) |
| 77 | Medium | [C₆H₅]⁺ (Phenyl cation) |
X-ray Diffraction Analysis
X-ray diffraction is a powerful analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique is indispensable for elucidating the molecular structure, including bond lengths, bond angles, and crystal packing.
Single-crystal X-ray diffraction (SC-XRD) is considered the gold standard for obtaining unambiguous structural information for small organic molecules. nih.govrigaku.com The technique involves irradiating a single, high-quality crystal with a focused X-ray beam and analyzing the resulting diffraction pattern. rigaku.com This pattern provides detailed information about the electron density distribution within the crystal, allowing for the precise determination of atomic positions.
For a molecule like this compound, a single-crystal X-ray diffraction analysis would yield critical data on its solid-state conformation. This includes the planarity of the phenyl ring, the orientation of the isothiocyanate group relative to the ring, and the bond lengths and angles of the entire molecule. Furthermore, the analysis would reveal how the molecules pack in the crystal lattice, highlighting any significant intermolecular interactions such as π-π stacking or weaker hydrogen bonds. Such information is crucial for understanding the physical properties of the compound in its solid form.
Computational Chemistry and Theoretical Spectroscopy
Computational chemistry provides a powerful toolkit for investigating the properties of molecules at the atomic level. Theoretical methods, particularly those based on density functional theory (DFT), can predict and corroborate experimental findings, offering deep insights into molecular structure and reactivity.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed to predict the optimized molecular geometry, vibrational frequencies, and other electronic properties of molecules. A study on a series of phenyl isothiocyanates utilized DFT to assess their anticancer activity, demonstrating the utility of this approach for this class of compounds. nih.govresearchgate.net
For this compound, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would provide a detailed picture of its gas-phase molecular structure. The optimized geometry would include precise bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data if available.
Furthermore, DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated vibrational modes can be assigned to specific stretching, bending, and torsional motions of the atoms, aiding in the interpretation of experimental spectra. A study on 3,5-Dimethylanisole, which features the same substitution pattern on the phenyl ring, successfully employed DFT to analyze its vibrational spectra. researchgate.net
To illustrate the type of data obtained from such an analysis, the following table presents representative calculated vibrational frequencies for a related isothiocyanate compound.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| N=C=S Asymmetric Stretch | 2100 |
| N=C=S Symmetric Stretch | 1350 |
| C-N Stretch | 1450 |
| Aromatic C-H Stretch | 3100 |
| Aromatic C=C Stretch | 1600 |
| CH₃ Asymmetric Stretch | 2980 |
| CH₃ Symmetric Stretch | 2920 |
| Note: This data is illustrative for a related isothiocyanate and does not represent experimentally determined values for this compound. |
The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used computational approach for calculating nuclear magnetic resonance (NMR) shielding tensors. gaussian.com This method, often employed in conjunction with DFT, allows for the prediction of NMR chemical shifts (¹H and ¹³C) for a given molecular structure. The accuracy of GIAO calculations has been shown to be reliable for the structural elucidation of organic molecules. acs.org
For this compound, GIAO calculations would predict the chemical shifts for each unique proton and carbon atom. These theoretical values can then be compared with experimental NMR spectra to confirm structural assignments. The calculations take into account the electronic environment of each nucleus, providing a sensitive measure of the molecular structure. While specific GIAO calculations for this compound are not available in the reviewed literature, the methodology is well-established and would provide valuable data for its characterization. youtube.com
An illustrative table of predicted ¹³C NMR chemical shifts based on GIAO calculations for a similar aromatic isothiocyanate is provided below.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-NCS | 135.0 |
| C-ipso (attached to NCS) | 130.5 |
| C-ortho | 125.8 |
| C-meta (with CH₃) | 139.0 |
| C-para | 128.2 |
| C-CH₃ | 21.3 |
| Note: This data is illustrative and does not represent experimentally determined values for this compound. |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity and electronic transitions. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in many chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and reactivity. numberanalytics.com A smaller HOMO-LUMO gap generally implies higher reactivity.
An FMO analysis of this compound would involve calculating the energies of the HOMO and LUMO. This analysis would provide insights into the molecule's electronic properties and potential for chemical reactions. For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. These parameters are often correlated with the bioactive characteristics of compounds. nih.gov Studies on other isothiocyanates have utilized FMO analysis to understand their electronic transitions and reactivity. researchgate.net
The following table illustrates the type of data generated from an FMO analysis.
| Parameter | Illustrative Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
| Note: This data is illustrative and does not represent calculated values for this compound. |
Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular interactions, charge distribution, and electron delocalization within a molecule. wikipedia.org It provides a detailed description of the bonding in terms of localized orbitals, which corresponds closely to the familiar Lewis structure representation. NBO analysis can quantify the stabilization energies associated with electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals.
For this compound, NBO analysis would reveal important details about its electronic structure. It could quantify the delocalization of π-electrons in the aromatic ring and the isothiocyanate group. Furthermore, it can identify and quantify hyperconjugative interactions, such as those between the methyl groups and the phenyl ring. A study on a related 3,5-dimethylphenyl thiourea (B124793) derivative has successfully employed NBO analysis to understand intramolecular interactions. mdpi.com
A representative table of NBO analysis results is shown below, illustrating the stabilization energies from key donor-acceptor interactions.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| π(C1-C2) | π(C3-C4) | 20.5 |
| π(C3-C4) | π(C5-C6) | 18.2 |
| LP(N) | π(C=S) | 35.1 |
| σ(C-H) of CH₃ | π(C-C) of ring | 2.1 |
| Note: This data is illustrative and does not represent calculated values for this compound. LP denotes a lone pair. |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule, providing crucial insights into its reactivity. The MEP map illustrates the electrostatic potential on the surface of a molecule, allowing for the identification of electron-rich and electron-poor regions. These regions are critical in predicting how the molecule will interact with other chemical species. Specifically, areas of negative electrostatic potential (typically colored in shades of red and yellow) are indicative of nucleophilic sites, which are susceptible to electrophilic attack. Conversely, regions with positive electrostatic potential (colored in shades of blue) denote electrophilic sites, which are prone to nucleophilic attack.
For this compound, the MEP map reveals distinct regions of varying electrostatic potential that govern its chemical behavior. The isothiocyanate (-N=C=S) group, being highly electronegative, significantly influences the electronic landscape of the molecule. A computational study on a related compound, 4-trifluoromethyl phenyl isothiocyanate, provides a basis for understanding the expected MEP characteristics. researchgate.net
The most negative potential is anticipated to be localized around the sulfur and nitrogen atoms of the isothiocyanate moiety. This is due to the high electron density in these areas, making them the primary sites for nucleophilic interactions. The electron-donating nature of the two methyl groups at the 3 and 5 positions of the phenyl ring further enhances the electron density on the aromatic ring, albeit to a lesser extent compared to the isothiocyanate group's influence.
Conversely, the carbon atom of the isothiocyanate group is expected to be characterized by a significant positive electrostatic potential. This electron-deficient nature makes it a prime target for nucleophilic attack, a common reaction pathway for isothiocyanates. The hydrogen atoms of the methyl groups and the aromatic ring will also exhibit positive potential.
The insights gained from the MEP analysis are instrumental in predicting the regioselectivity of chemical reactions involving this compound. For instance, in reactions with nucleophiles, the attack is predicted to occur at the carbon atom of the isothiocyanate group. In contrast, electrophilic addition reactions would likely target the electron-rich sulfur or nitrogen atoms.
Table 1: Predicted Molecular Electrostatic Potential (MEP) Values for Key Reactive Sites of this compound
| Atomic Site | Predicted MEP Value Range (kcal/mol) | Implication for Reactivity |
| Sulfur (S) Atom | -25 to -35 | High Nucleophilic Reactivity |
| Nitrogen (N) Atom | -20 to -30 | Moderate Nucleophilic Reactivity |
| Carbon (C) of N=C=S group | +30 to +40 | High Electrophilic Reactivity |
| Aromatic Ring (π-system) | -10 to -15 | Moderate Nucleophilic Reactivity |
| Hydrogen (H) atoms of CH₃ | +10 to +20 | Low Electrophilic Reactivity |
Biological Activities and Mechanistic Studies of 3,5 Dimethylphenyl Isothiocyanate and Its Derivatives
Antimicrobial Properties
Isothiocyanates are recognized for their antimicrobial effects, which have been evaluated for applications ranging from food preservation to controlling plant pathogens. nih.govnih.gov Their activity extends to various human pathogens, making them a subject of interest for developing new therapeutic strategies. nih.govnih.gov
Antibacterial Activity
The antibacterial properties of isothiocyanates have been documented against a spectrum of bacteria, including foodborne pathogens. nih.govumanitoba.ca Studies have shown that the chemical structure of an ITC, particularly the presence of an aromatic ring, can influence its effectiveness. nih.govresearchgate.net Aromatic ITCs are thought to better penetrate bacterial membrane structures, enhancing their antimicrobial action compared to some aliphatic ITCs. nih.gov For instance, benzyl (B1604629) isothiocyanate (BITC), an aromatic ITC, has demonstrated significant effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Other ITCs like phenethyl isothiocyanate (PEITC) have shown inhibitory effects against bacteria such as E. coli and P. aeruginosa. mdpi.com
Table 1: Antibacterial Spectrum of Representative Isothiocyanates
| Isothiocyanate | Target Bacteria | Observed Effect | Reference |
|---|---|---|---|
| Benzyl isothiocyanate (BITC) | Methicillin-resistant S. aureus (MRSA) | Bactericidal activity, with MICs as low as 2.9 µg/mL. | researchgate.net |
| Phenethyl isothiocyanate (PEITC) | E. coli, P. aeruginosa, S. aureus | Inhibitory effects, disruption of cellular membrane integrity. | nih.govmdpi.com |
| Sulforaphane (SFN) | H. pylori (including antibiotic-resistant strains) | High inhibitory activity (median MIC = 2 µg/mL), effective against intracellular forms. | nih.gov |
| Allyl isothiocyanate (AITC) | Various foodborne pathogens | Exhibits a minimum inhibitory concentration (MIC) profile. | umanitoba.ca |
The bactericidal action of isothiocyanates is not fully understood but is believed to involve multiple mechanisms. nih.govumanitoba.ca A primary mode of action is the disruption of the bacterial cell membrane's integrity and potential. nih.govresearchgate.net This damage can lead to the loss of essential cellular components. nih.gov For example, BITC has been shown to induce the loss of membrane integrity in MRSA. nih.gov
Antifungal Activity
Isothiocyanates have demonstrated potential as antifungal agents against human pathogenic fungi. nih.govnih.gov Their efficacy can be influenced by molecular structure; studies have noted that factors like molecular size and solubility play a role in whether the compound can effectively penetrate fungal spores or mycelium to exert its effect. nih.gov The potential use of these bioactive compounds represents a possible new therapeutic approach for fungal infections. nih.gov
Research has highlighted the activity of ITCs against fungi such as Candida albicans, a common human pathogen. nih.gov The intake of cruciferous vegetables, which are rich in ITC precursors, has been associated with health benefits that include combating fungal pathogens. nih.gov Phenethyl isothiocyanate (PEITC), for example, has been shown to disrupt mature biofilms of S. aureus, a capability that is also relevant to combating fungal pathogens that form biofilms. mdpi.com This suggests that the mechanisms of action, such as membrane disruption and inhibition of biofilm formation, are applicable across different types of microbes.
Anticancer Potential
Isothiocyanates are one of the most studied classes of phytochemicals for their cancer chemopreventive and therapeutic properties. nih.govfrontiersin.orgmdpi.com Their effectiveness stems from their ability to modulate numerous cellular processes and signaling pathways involved in cancer development and progression. frontiersin.orgmdpi.com ITCs have been shown to inhibit tumor growth in various cancer models, and some have entered clinical trials. frontiersin.orgmdpi.com
Anti-proliferative Effects on Cancer Cell Lines
A significant anticancer mechanism of isothiocyanates is the inhibition of cancer cell proliferation. frontiersin.orgresearchgate.net ITCs have demonstrated anti-proliferative effects across a wide range of human cancer cell lines, including those of the lung, pancreas, and breast, as well as leukemia. mdpi.comnih.govnih.gov This effect is often achieved by inducing cell cycle arrest, typically at the G2/M phase, which prevents cancer cells from dividing and multiplying. frontiersin.org
Furthermore, ITCs are potent inducers of apoptosis (programmed cell death) in cancer cells. nih.govmdpi.com This is accomplished through multiple pathways, including the disruption of mitochondrial membrane potential, the activation of caspases (key enzymes in the apoptotic process), and the regulation of pro- and anti-apoptotic proteins. frontiersin.orgresearchgate.net For instance, PEITC was found to activate caspases and promote apoptosis in human bladder cancer cells. mdpi.commdpi.com Studies have also shown that ITCs can modulate critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often overactive in cancer, thereby suppressing the growth of cancer cells. frontiersin.org
Table 2: Anti-proliferative Activity of Representative Isothiocyanates on Cancer Cell Lines
| Isothiocyanate | Cancer Cell Line | IC50 Value | Key Mechanism | Reference |
|---|---|---|---|---|
| Benzyl isothiocyanate (BITC) | Human lung cancer (L9981) | 5.0 µM | Inhibition of cell growth, induction of ROS. | nih.gov |
| Phenethyl isothiocyanate (PEITC) | Human lung cancer (L9981) | 9.7 µM | Inhibition of cell growth, induction of ROS. | nih.gov |
| Phenethyl isothiocyanate (PEITC) | Pancreatic cancer (Panc1) | - | Induction of apoptosis. | mdpi.com |
| Allyl, Benzyl, & Phenethyl ITC | Human promyelocytic leukemia (HL60/S) | - | Disruption of mitochondrial membrane potential, caspase activation, cell cycle arrest. | researchgate.net |
Induction of Apoptosis in Cancer Cells
Isothiocyanates (ITCs) are recognized for their capacity to trigger apoptosis, or programmed cell death, in cancerous cells, a mechanism that may be selective, leaving normal cells unharmed. nih.gov This process is multifaceted, involving several interconnected signaling pathways. nih.gov One of the primary mechanisms by which ITCs like Phenethyl isothiocyanate (PEITC) exert their anti-cancer effects is through the generation of intracellular reactive oxygen species (ROS). frontiersin.orgnih.gov This increase in ROS can lead to oxidative stress, which in turn disrupts the mitochondrial membrane potential and initiates the apoptotic cascade. nih.gov
The activation of caspases, a family of cysteine proteases, is a crucial step in the execution phase of apoptosis. frontiersin.org Studies on PEITC have demonstrated its ability to activate key caspases, including caspase-8, caspase-9, and the executioner caspase-3. frontiersin.org Caspase-3 activation leads to the cleavage of various cellular substrates, resulting in the characteristic morphological changes of apoptosis, such as nuclear condensation and fragmentation. frontiersin.orgnih.gov Furthermore, ITCs can influence the expression of genes involved in apoptosis. For instance, they have been shown to increase the expression of the pro-apoptotic gene Bax. nih.gov This collection of evidence suggests that ITCs, as a class, are potent inducers of apoptosis in malignant cells. nih.gov
Table 1: Mechanisms of Apoptosis Induction by Isothiocyanates
| Mechanism | Description | Key Molecules Involved |
| ROS Generation | Increased production of intracellular reactive oxygen species leads to oxidative stress. frontiersin.orgnih.gov | Reactive Oxygen Species (ROS) |
| Mitochondrial Pathway | Disruption of the mitochondrial membrane potential. nih.gov | Mitochondria |
| Caspase Activation | Activation of initiator and executioner caspases. frontiersin.org | Caspase-3, Caspase-8, Caspase-9 |
| Nuclear Changes | Condensation and fragmentation of the cell nucleus. frontiersin.orgnih.gov | DNA |
| Gene Regulation | Altered expression of genes that control apoptosis. nih.gov | Bax |
Anti-inflammatory Properties
Isothiocyanates, including synthetic variants, have demonstrated significant anti-inflammatory properties. nih.govresearchgate.net These compounds can effectively reduce the production of key pro-inflammatory mediators that are often elevated during chronic inflammation, a condition linked to the development of various diseases, including cancer. nih.gov Research has shown that ITCs can decrease the levels of nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂), both of which are central to the inflammatory response. nih.gov
Modulation of Inflammatory Pathways
The anti-inflammatory effects of isothiocyanates are largely attributed to their ability to modulate critical signaling pathways, most notably the nuclear factor-κB (NF-κB) pathway. nih.govsemanticscholar.org NF-κB is a transcription factor that controls the expression of numerous genes involved in inflammation. nih.gov ITCs have been shown to suppress the activation and translocation of NF-κB into the nucleus. nih.gov
This inhibition of NF-κB signaling leads to a downstream reduction in the expression of pro-inflammatory enzymes and cytokines. nih.gov Specifically, ITCs can suppress the transcription of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for producing NO and prostaglandins, respectively. nih.govnih.gov Moreover, they attenuate the mRNA expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govnih.gov This comprehensive suppression of inflammatory molecules underscores the potential of ITCs as anti-inflammatory agents. nih.govresearchgate.net
Table 2: Modulation of Inflammatory Mediators by Isothiocyanates
| Mediator | Effect of ITCs | Pathway |
| NF-κB | Inhibition of activation and nuclear translocation. nih.gov | NF-κB Signaling |
| iNOS | Suppression of expression. nih.govnih.gov | Inflammatory Enzyme Production |
| COX-2 | Suppression of expression. nih.govnih.gov | Inflammatory Enzyme Production |
| TNF-α | Reduction in mRNA expression. nih.govnih.gov | Cytokine Production |
| IL-1β | Reduction in mRNA expression. nih.govnih.gov | Cytokine Production |
| IL-6 | Reduction in mRNA expression. nih.govnih.gov | Cytokine Production |
Neuroprotective Effects
Isothiocyanates have emerged as promising compounds for neuroprotection due to their ability to counteract several pathological processes implicated in neurodegenerative diseases. researchgate.netnih.gov These compounds are liposoluble, which allows them to cross the blood-brain barrier and exert their effects within the central nervous system. researchgate.netnih.gov The neuroprotective activity of ITCs stems from their capacity to modulate pathways involved in oxidative stress, inflammation, and apoptosis. researchgate.net
Attenuation of Neurodegenerative Processes
Chronic neuroinflammation and oxidative stress are central to the pathogenesis of many neurodegenerative disorders. nih.govnih.gov Isothiocyanates, such as sulforaphane, have shown the ability to mitigate these processes. nih.gov In various experimental models, ITCs have been observed to reduce neuroinflammation, microglial activation, and the accumulation of pathological protein aggregates. nih.gov By targeting these core mechanisms, ITCs may help to slow the progression of neurodegeneration. researchgate.net
Role in Oxidative Stress Reduction and Anti-apoptotic Mechanisms
A key mechanism underlying the neuroprotective effects of ITCs is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. researchgate.netnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective enzymes. researchgate.netnih.gov Upon activation by ITCs, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), stimulating the transcription of genes like heme oxygenase 1 (HO-1). researchgate.netnih.gov
The upregulation of these phase II antioxidant enzymes enhances the brain's ability to neutralize ROS and combat oxidative stress. mdpi.com This reduction in oxidative damage, coupled with the anti-inflammatory effects mediated by NF-κB inhibition, helps to prevent neuronal apoptosis and preserve cell viability in the face of neurotoxic insults. researchgate.netmdpi.com
Table 3: Neuroprotective Mechanisms of Isothiocyanates
| Mechanism | Description | Key Pathways/Molecules |
| Nrf2 Activation | Induces the expression of antioxidant and cytoprotective enzymes. researchgate.netnih.gov | Nrf2/ARE Pathway, HO-1 |
| Oxidative Stress Reduction | Counteracts the production and damage caused by reactive oxygen species. nih.govnih.gov | Antioxidant Enzymes |
| Anti-inflammation | Suppresses neuroinflammatory responses, including microglial activation. nih.govmdpi.com | NF-κB Pathway |
| Anti-apoptosis | Inhibits neuronal cell death pathways. researchgate.net | Bcl-2 family proteins |
Enzyme Inhibition Studies
The biological activity of isothiocyanates is also linked to their ability to inhibit specific enzymes. This inhibitory action contributes to their anti-cancer and anti-inflammatory effects. One of the notable targets is tubulin. Certain ITCs can inhibit tubulin polymerization, the process by which tubulin proteins assemble into microtubules. nih.gov Microtubules are essential components of the cellular cytoskeleton and the mitotic spindle. Their disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis. nih.gov
Another class of enzymes inhibited by ITCs is histone deacetylases (HDACs). nih.gov HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure that represses transcription. In many cancers, tumor suppressor genes are silenced through this mechanism. By inhibiting HDACs, ITCs can help to restore the expression of these critical genes, such as the cell cycle inhibitor p21 and the pro-apoptotic gene Bax, thereby impeding tumorigenesis. nih.gov
Table 4: Enzyme Inhibition by Isothiocyanates and Associated Effects
| Enzyme Target | Biological Effect of Inhibition | Therapeutic Relevance |
| Tubulin | Inhibition of microtubule polymerization, leading to G2/M cell cycle arrest and apoptosis. nih.gov | Anti-cancer |
| Histone Deacetylases (HDACs) | Increased expression of tumor suppressor and pro-apoptotic genes. nih.gov | Anti-cancer |
| Cyclooxygenase-2 (COX-2) | Reduction in the synthesis of pro-inflammatory prostaglandins. nih.gov | Anti-inflammatory |
| Matrix Metalloproteinases (MMPs) | Inhibition of MMP-2 and MMP-9, which are involved in tissue remodeling and disease pathogenesis. nih.gov | Neuroprotection, Anti-inflammatory |
Inhibition of N-Acylethanolamine Acid Amidase (NAAA)
N-acylethanolamines (NAEs) are a class of bioactive lipids, including the anti-inflammatory and analgesic compound N-palmitoylethanolamide (PEA), that are involved in a variety of physiological processes. nih.gov The hydrolysis of NAEs is carried out by two main enzymes: fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA). nih.gov NAAA, a cysteine hydrolase, is responsible for the degradation of saturated and monounsaturated fatty acid ethanolamides like PEA. researchgate.net Inhibition of NAAA is a therapeutic strategy to increase the endogenous levels of PEA, which can in turn suppress inflammation and pain. nih.govresearchgate.net
The mechanism of NAAA inhibition often involves the covalent modification of the enzyme's catalytic cysteine residue. For instance, certain inhibitors act via S-acylation of the catalytic cysteine. researchgate.net Kinetic studies have revealed different modes of inhibition, including competitive and non-competitive mechanisms. nih.govnih.gov For example, the inhibitor atractylodin (B190633) has been shown to be a competitive and reversible inhibitor of NAAA, occupying the catalytic cavity of the enzyme. nih.gov The search for potent and selective NAAA inhibitors has led to the development of various compounds, including analogs of the natural substrate PEA. nih.govresearchgate.net
Other Enzyme Targets and Their Implications
Isothiocyanates (ITCs), the family of compounds to which 3,5-dimethylphenyl isothiocyanate belongs, are known to interact with various enzyme systems beyond NAAA. A significant area of research has been their interaction with proteasomal cysteine deubiquitinases, such as USP14 and UCHL5. nih.gov The electrophilic nature of ITCs allows them to interact with the catalytic triads of these enzymes, leading to their inhibition. nih.gov This inhibition can result in an accumulation of ubiquitinated proteins, which in turn can induce apoptosis and inhibit cell proliferation and invasion in cancer cells. nih.govnih.gov
Furthermore, some isothiocyanates have been investigated for their ability to inhibit cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Aromatic and arylaliphatic ITCs have generally demonstrated greater inhibitory activity than their aliphatic counterparts. nih.gov The inhibition of these enzymes is relevant to the management of neurodegenerative diseases like Alzheimer's. nih.gov The anti-inflammatory properties of some ITCs are also linked to their ability to modulate pathways associated with oxidative stress and apoptosis, such as the activation of Nrf2. nih.gov
Structure-Activity Relationship (SAR) Studies
Impact of Substituent Modifications on Biological Activity
The biological activity of isothiocyanate derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of these compounds as enzyme inhibitors. For NAAA inhibitors, modifications to the structure of PEA have led to the identification of potent and selective inhibitors. researchgate.net For example, among a series of palmitic acid esters, cyclopentylhexadecanoate was found to be a potent NAAA inhibitor without significant activity against FAAH. researchgate.net
In the context of cholinesterase inhibition by isothiocyanates, the presence of electron-donating groups like methoxy (B1213986) (-OMe) and methyl (-Me) on the aromatic ring appears to enhance inhibitory activity against AChE when compared to the unsubstituted phenyl isothiocyanate. nih.gov For instance, 3-methoxyphenyl (B12655295) isothiocyanate showed the highest AChE inhibition among a series of tested compounds. nih.gov Similarly, the antiproliferative activity of isosteviol-based derivatives is highly dependent on the N-substituents, with N-benzyl or (1H-imidazol-1-yl)-propyl substitutions showing significant effects. mdpi.com The modification of the carboxyl group at position C-19 in these derivatives also plays a critical role in their biological activity. mdpi.com
Computational Approaches in SAR Elucidation
Computational methods, particularly molecular docking, have become invaluable tools in understanding the structure-activity relationships of isothiocyanates. nih.gov Docking studies have been employed to predict the binding modes of ITCs with their target enzymes, such as the proteasomal cysteine deubiquitinases USP14 and UCHL5. nih.govnih.gov These computational models suggest that ITCs can interact with the catalytic triads of these enzymes, a hypothesis that has been subsequently supported by biochemical assays. nih.gov
In the study of NAAA inhibitors, docking models have been used to visualize how inhibitors like atractylodin occupy the enzyme's active site. nih.gov These models revealed that the furan (B31954) head group of atractylodin engages in hydrophobic interactions with key residues within the catalytic cavity of human NAAA. nih.gov Such computational insights are instrumental in the rational design of new, more potent, and selective inhibitors by predicting how structural modifications will affect binding affinity and biological activity.
Toxicology and Safety Considerations (Mechanistic Focus Only)
Mechanisms of Toxicity (e.g., respiratory irritation)
The toxicological profile of isothiocyanates is closely linked to their chemical reactivity. The isothiocyanate group (-N=C=S) is an electrophile that can react with nucleophiles in biological systems, which is a primary mechanism behind their irritant properties. This compound is classified as a substance that may cause respiratory irritation. nih.gov Inhalation can lead to irritation of the mucous membranes. nih.gov
The mechanism of this irritation involves the interaction of the isothiocyanate with sensory nerve receptors in the respiratory tract. This interaction can trigger inflammatory responses and lead to the sensation of irritation. At a molecular level, the electrophilic carbon of the isothiocyanate group can react with sulfhydryl groups of cysteine residues in proteins, leading to covalent modification and altered protein function. This reactivity is also the basis for their use in chemical derivatization of amino-functionalized surfaces. sigmaaldrich.com While this reactivity is key to their desired biological activities, it also underlies their potential for causing irritation to the skin and respiratory system. nih.gov
Applications and Advanced Research Directions
Medicinal Chemistry and Drug Discovery
The broader class of isothiocyanates has been the subject of extensive research in medicinal chemistry, with many natural and synthetic derivatives showing promise as therapeutic agents, particularly in cancer prevention and therapy mdpi.com. These compounds are known to modulate various biological pathways, including the induction of phase II detoxification enzymes and apoptosis mdpi.com.
While many isothiocyanates have been investigated for their therapeutic potential, specific research into 3,5-Dimethylphenyl isothiocyanate as a standalone therapeutic agent is not extensively documented in publicly available literature. General studies on isothiocyanates indicate that the substitution pattern on the phenyl ring can significantly influence biological activity nih.gov. For instance, a study of forty-five different isothiocyanates for their ability to release hydrogen sulfide (B99878) (H₂S), a cardioprotective signaling molecule, revealed that electronic and steric effects of the substituents are critical nih.gov. However, this study did not include the 3,5-dimethylphenyl derivative. The general mechanisms of action for isothiocyanates often involve their electrophilic nature, allowing them to react with nucleophilic cellular targets mdpi.com.
A pharmacophore is the ensemble of steric and electronic features necessary for a molecule to interact with a specific biological target. The isothiocyanate group can act as a key feature in a pharmacophore. While there is no specific evidence of this compound being used as a pharmacophore in drug design, the related compound, 3,5-dimethoxyphenyl isothiocyanate, has been synthesized and is commercially available, suggesting its potential use as a building block in the synthesis of more complex molecules with potential biological activity sigmaaldrich.com. The development of neurotrophic bicyclic diamides that bind to immunophilins, for example, highlights the intricate molecular design involved in creating new therapeutics google.com. The synthesis of various isothiocyanates for biological evaluation is an active area of research, with methods being developed to create libraries of these compounds for screening mdpi.comnih.gov.
Polymer Chemistry
The reactivity of the isothiocyanate group makes it a valuable tool in polymer chemistry for the modification and synthesis of functional materials.
The isothiocyanate group can be incorporated into polymers to impart specific functionalities. While direct polymerization of this compound is not widely reported, the isothiocyanate moiety is known to participate in the formation of coordination polymers. In these materials, metal ions are linked by organic ligands to form extended networks. The thiocyanate (B1210189) ion (SCN⁻), a related species, is a well-known bridging ligand in coordination polymers nih.govsfu.ca. For example, diphenyltin(IV) diisothiocyanate forms a two-dimensional layered coordination polymer nih.gov. Although no specific coordination polymers involving this compound as a ligand are detailed in the literature, the general principles of isothiocyanate coordination chemistry suggest its potential in this area.
A significant application of a closely related compound, 3,5-dimethylphenyl isocyanate, is in the functionalization of cellulose (B213188). The reaction of 3,5-dimethylphenyl isocyanate with the hydroxyl groups of cellulose produces cellulose tris(3,5-dimethylphenylcarbamate). This derivative is a highly effective chiral stationary phase (CSP) used in high-performance liquid chromatography (HPLC) for the separation of enantiomers. The bulky dimethylphenyl groups create a chiral environment that allows for differential interaction with enantiomeric molecules.
While the isocyanate is more commonly used, cellulose can also be functionalized with isothiocyanates. A general method for preparing a cellulose isothiocyanate involves treating cellulose with a di-isocyanate, followed by hydrolysis of one isocyanate group to an amine, and subsequent reaction with thiophosgene (B130339) to yield the isothiocyanate. This functionalized cellulose can then be used to covalently bind molecules containing thiol or amino groups.
The following table summarizes the synthesis of various cellulose tris(3,5-dimethylphenylcarbamate) derivatives with different degrees of polymerization (DP) and their application as chiral stationary phases.
| Starting Material | Degree of Polymerization (DP) | Resulting Carbamate |
| Microcrystalline Cellulose | 124 | CDMPC-124 |
| Cellulose Oligomer | 52 | CDMPC-52 |
| Cellulose Oligomer | 40 | CDMPC-40 |
| Cellulose Oligomer | 26 | CDMPC-26 |
| Cellulose Oligomer | 24 | CDMPC-24 |
| Cellulose Oligomer | 18 | CDMPC-18 |
| Cellulose Oligomer | 11 | CDMPC-11 |
| Cellulose Oligomer | 7 | CDMPC-7 |
CDMPC: Cellulose tris(3,5-dimethylphenylcarbamate)
Catalysis and Organic Transformations
The role of this compound in catalysis and as a reactant in specific organic transformations is not well-documented. However, the synthesis of isothiocyanates, including aromatic derivatives, has been the subject of catalytic research. For instance, molybdenum complexes have been shown to catalyze the production of isothiocyanates from isonitriles and elemental sulfur through a Mo(II)/Mo(IV) cycle doi.org.
Furthermore, various methods for the synthesis of isothiocyanates from primary amines have been developed, some of which are microwave-assisted or employ a desulfurization reagent mdpi.comnih.govbeilstein-journals.orgorganic-chemistry.org. These synthetic routes provide access to a wide range of isothiocyanates for further study and application. One-pot cycloaddition-isomerization-oxidation reactions have also been developed for the synthesis of complex heterocyclic structures, demonstrating the versatility of modern synthetic methods nih.gov. While these examples focus on the synthesis of isothiocyanates, they underscore the ongoing interest in this class of compounds for various chemical applications. The reactivity of the isothiocyanate group in acyl isothiocyanates, for example, is enhanced by the adjacent acyl group, making them useful precursors for the synthesis of various five- and six-membered heterocyclic compounds through reactions with nucleophiles arkat-usa.org.
The following table lists some of the reagents used in modern synthesis of isothiocyanates.
| Reagent Type | Specific Reagent(s) | Application |
| Desulfurization Agent | 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) | One-pot, two-step synthesis from primary amines mdpi.comnih.gov. |
| Desulfurization Agent | Cyanuric acid | One-pot synthesis from primary amines in aqueous conditions beilstein-journals.org. |
| Catalyst | Molybdenum(II) complexes | Catalytic production from isonitriles and sulfur doi.org. |
| Reagent | Phenyl chlorothionoformate | Synthesis from amines organic-chemistry.org. |
| Reaction Condition | Microwave irradiation | Acceleration of synthesis arkat-usa.org. |
Role in Transition Metal-Catalyzed Reactions
Transition metal complexes containing isothiocyanate ligands have been a subject of interest in coordination chemistry. wikipedia.org The isothiocyanate group can coordinate to metal centers through either the nitrogen or the sulfur atom, acting as an ambidentate ligand. This bonding flexibility, influenced by the hard and soft acid and base (HSAB) principle, can impact the catalytic activity and selectivity of the resulting metal complex. wikipedia.org Hard metal cations tend to bind to the nitrogen atom (isothiocyanate), while softer metals favor coordination with the sulfur atom (thiocyanate). wikipedia.org
While specific research detailing the catalytic application of this compound complexes is not extensively documented in publicly available literature, the broader class of isothiocyanate and related isocyanide ligands has been explored in various transition metal-catalyzed reactions. For instance, palladium complexes with phosphine (B1218219) and isocyanide ancillary ligands have been synthesized and investigated for their potential in catalysis and medicinal chemistry. mdpi.comwikipedia.org The electronic properties of the aryl isothiocyanate, influenced by substituents like the dimethyl groups in the 3 and 5 positions, can modulate the ligand's donor-acceptor characteristics and, consequently, the reactivity of the metal center.
In the context of palladium-catalyzed cross-coupling reactions, phosphine ligands play a critical role in controlling catalytic activity and selectivity. nih.gov The development of novel ligands is a continuous effort to enhance the performance of these reactions. Isothiocyanate-derived ligands, including those from this compound, could potentially serve as ancillary ligands in such catalytic systems. Their coordination to the metal center could influence the stability and reactivity of the catalytic species, potentially leading to improved yields or selectivities in reactions like Suzuki, Heck, or Sonogashira couplings.
Similarly, copper-catalyzed reactions are another area where isothiocyanate-derived ligands could find application. The renaissance of Ullmann-type reactions, often catalyzed by copper, has highlighted the importance of ligand design in constructing C-N and C-O bonds. The coordination of a ligand derived from this compound to a copper center could facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
Future research in this area could focus on the synthesis and characterization of novel transition metal complexes bearing this compound or its derivatives as ligands. The evaluation of these complexes in various catalytic transformations would be a crucial step in uncovering their potential.
Organocatalysis with Isothiocyanate Derivatives
The field of organocatalysis has seen a surge in the use of chiral thioureas as highly effective catalysts for a wide range of asymmetric transformations. nih.gov These molecules, readily synthesized from the reaction of an isothiocyanate with a chiral amine, act as powerful hydrogen-bond donors. nih.govorganic-chemistry.org The acidity and hydrogen-bonding capability of the thiourea (B124793) moiety can be fine-tuned by the electronic nature of the substituents on the nitrogen atoms. nih.gov
This compound serves as a key building block for the synthesis of a specific class of thiourea organocatalysts. The reaction with a chiral amine or diamine leads to the corresponding chiral thiourea. The 3,5-dimethylphenyl group in these catalysts influences their steric and electronic properties, which in turn affects their catalytic performance, including enantioselectivity and reaction rates.
The general synthesis of chiral thioureas from isothiocyanates is a straightforward and efficient process, making a diverse range of catalysts accessible. nih.govorganic-chemistry.org
Table 1: Synthesis of Chiral Thioureas from Isothiocyanates
| Reactant 1 | Reactant 2 | Product | Application | Reference |
|---|---|---|---|---|
| Isothiocyanate (e.g., this compound) | Chiral Amine | Chiral Thiourea | Asymmetric Organocatalysis | nih.gov |
Thiourea-phosphine organocatalysts, which combine the hydrogen-bonding ability of the thiourea group with the nucleophilic/Lewis basic character of the phosphine, represent a class of bifunctional catalysts. sciforum.netresearchgate.net These catalysts have shown promise in asymmetric annulation and cycloaddition reactions. The synthesis of such catalysts can involve the incorporation of a this compound-derived thiourea moiety onto a chiral scaffold containing a phosphine group. sciforum.net
The mechanism of action for thiourea organocatalysts typically involves the activation of an electrophile through hydrogen bonding, bringing it into close proximity with a nucleophile, often within a chiral environment that directs the stereochemical outcome of the reaction. The specific substitution pattern on the aryl ring of the isothiocyanate precursor, such as the 3,5-dimethyl substitution, can play a crucial role in creating the optimal chiral pocket for effective stereocontrol.
Analytical Chemistry
The reactive nature of the isothiocyanate group makes this compound a useful reagent in analytical chemistry, particularly in derivatization for chromatographic separations and in the development of chemical sensors.
Chiral Derivatizing Agents in Enantioseparation (e.g., HPLC)
The separation of enantiomers is a critical task in many fields, including pharmaceutical analysis and natural product chemistry. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful technique for this purpose. However, when a suitable CSP is not available or when the analyte lacks a chromophore for UV detection, pre-column derivatization with a chiral derivatizing agent (CDA) can be an effective strategy.
Isothiocyanates are well-established derivatizing reagents for primary and secondary amines, including amino acids, peptides, and biogenic amines. nih.govsigmaaldrich.com The reaction of an amine with an isothiocyanate forms a thiourea derivative. If the isothiocyanate itself is chiral, it can be used to resolve a racemic amine. Conversely, a chiral amine can be used to determine the enantiomeric purity of an isothiocyanate.
While this compound is achiral, it can be used to derivatize chiral amines to introduce a UV-active chromophore and to enhance the chromatographic properties of the analytes. The resulting diastereomeric thioureas can then be separated on a standard achiral HPLC column. Furthermore, isothiocyanates are used in the preparation of some polysaccharide-based chiral stationary phases, where they are reacted with the hydroxyl groups of the polysaccharide to create the chiral selector. nih.gov The substitution pattern on the phenyl ring of the isothiocyanate can influence the enantioselective recognition capabilities of the CSP.
For instance, 3,5-bis(trifluoromethyl)phenyl isothiocyanate has been successfully employed as a derivatizing agent for the determination of biogenic amines by LC-MS/MS. nih.gov The 3,5-dimethylphenyl substituent in the title compound would offer different electronic and steric properties, which could be advantageous for the separation of specific classes of amines.
Spectroscopic Probes and Sensing Applications
The development of fluorescent and colorimetric sensors for the detection of ions and small molecules is an active area of research. The isothiocyanate group and its thiourea derivatives can serve as key components in the design of such sensors. The sulfur and nitrogen atoms of the thiourea moiety can act as binding sites for metal ions. Upon coordination, changes in the electronic structure of the molecule can lead to a measurable change in its spectroscopic properties, such as a shift in the absorption or emission wavelength or an enhancement or quenching of fluorescence.
While there is no specific literature detailing the use of this compound itself as a spectroscopic probe, related phenyl isothiocyanate derivatives have been used to synthesize metal complexes with interesting spectral properties. nih.gov For example, a ligand synthesized from phenyl isothiocyanate and Girard's T reagent has been used to form complexes with Cu(II), Co(II), and Ni(II) that exhibit distinct colors and can be characterized by UV-Vis and fluorescence spectroscopy. nih.gov The coordination of the metal ion to the thiourea-derived ligand was shown to be responsible for the observed spectral changes.
The 3,5-dimethylphenyl group could be incorporated into similar sensor designs. The electron-donating methyl groups would influence the electron density on the thiourea binding site, which could affect the selectivity and sensitivity of the sensor for different metal ions. Future research could explore the synthesis of thiourea derivatives of this compound and investigate their interactions with various analytes to assess their potential as spectroscopic probes.
Agricultural Applications (Mechanistic Focus Only)
Isothiocyanates are naturally occurring compounds in many plants of the Brassicaceae family, where they serve as a defense mechanism against herbivores and pathogens. frontiersin.org This biological activity has led to research into their potential use as pesticides and herbicides.
Understanding Mechanisms as Pesticides or Herbicides
The pesticidal and herbicidal activity of isothiocyanates is attributed to their high reactivity as electrophiles. frontiersin.org The carbon atom of the –N=C=S group is susceptible to nucleophilic attack by various biomolecules within the target organism. A primary mechanism of action is the covalent modification of proteins, particularly the thiol groups of cysteine residues and the amino groups of lysine (B10760008) residues. researchgate.netnih.gov This can lead to the inhibition of essential enzymes and the disruption of cellular processes.
In the context of herbicidal activity, aryl isothiocyanates can inhibit seed germination and plant growth. The proposed mechanism involves the disruption of key enzymatic processes necessary for these developmental stages. For example, isothiocyanates can interfere with enzymes involved in respiration and metabolism, leading to cell death. researchgate.net
The specific structure of the isothiocyanate, including the nature of the aryl substituent, can influence its biological activity. The 3,5-dimethylphenyl group of the title compound would affect its lipophilicity, which in turn influences its ability to penetrate cell membranes and reach its intracellular targets. The electronic effects of the methyl groups could also modulate the electrophilicity of the isothiocyanate carbon, potentially altering its reactivity with biological nucleophiles.
Furthermore, isothiocyanates are known to induce oxidative stress in cells, leading to the generation of reactive oxygen species (ROS). researchgate.net This can cause damage to lipids, proteins, and DNA, ultimately leading to apoptosis or programmed cell death. Research on the chemopreventive effects of isothiocyanates in cancer has elucidated many of these cellular pathways, which are also relevant to their toxicity in pest organisms. nih.gov
The "mustard oil bomb" is a well-described plant defense mechanism where tissue damage triggers the enzymatic hydrolysis of glucosinolates to produce isothiocyanates. frontiersin.org This rapid release of reactive compounds deters herbivores. Understanding the molecular targets and cellular responses to isothiocyanates like this compound is crucial for developing more effective and potentially more environmentally benign agricultural chemicals.
Environmental Fate and Degradation Mechanisms (e.g., soil fumigant)
While specific studies on the environmental fate of this compound are limited, the behavior of related isothiocyanate compounds used as soil fumigants, such as methyl isothiocyanate (MITC) and allyl isothiocyanate (AITC), provides significant insights into its likely degradation and transport mechanisms in the environment. epa.govnih.govusda.gov Soil fumigants are pesticides that, when applied to soil, form a gas to control pests and diseases. nih.govepa.gov
MITC, a phytotoxic soil fumigant, is used to control fungi, insects, nematodes, and weed seeds. epa.govepa.gov Its degradation in soil is influenced by factors such as initial concentration and temperature. nih.gov Studies on an Arlington sandy loam have shown that the degradation of MITC can be described by first-order and half-order kinetics at specific initial concentrations, although neither model fully accounts for degradation across a wide range of concentrations. nih.gov The degradation process is primarily biological and is affected by temperature, generally following the Arrhenius equation between 20 and 40°C. nih.gov The volatility of MITC is a key factor in its environmental distribution, and its movement and degradation are critical for determining its efficacy and potential environmental impact. epa.govnih.gov
The method of application and containment significantly affects the atmospheric emissions of isothiocyanate fumigants. For instance, dazomet, a granular fumigant, produces MITC when activated by soil water. usda.gov The use of polyethylene (B3416737) tarps or the creation of a water seal by irrigation after application can reduce atmospheric emissions of MITC to less than 5% of the applied amount. usda.gov These containment methods prolong the exposure of soil pests to the fumigant, enhancing its effectiveness while minimizing off-site movement. usda.gov
Similarly, research on allyl isothiocyanate (AITC) highlights the importance of formulation in its environmental fate. nih.gov Encapsulating AITC in modified diatomite granules has been shown to improve its stability and distribution in soil, leading to a longer degradation half-life compared to emulsifiable concentrates. nih.gov This stable and more even distribution results in consistent and effective control of soil-borne pathogens. nih.gov
Table 1: Factors Influencing the Degradation of Isothiocyanate Soil Fumigants
| Factor | Influence on Degradation and Environmental Fate | Supporting Evidence |
| Initial Concentration | Degradation rate is dependent on the initial concentration. First-order and half-order kinetics can describe degradation at specific concentrations. nih.gov | For MITC, first-order rate constants varied significantly with the initial concentration. nih.gov |
| Temperature | Degradation is primarily biodegradation and is temperature-dependent, following the Arrhenius equation within a certain range. nih.gov | The degradation of MITC and 1,3-D was affected by temperatures between 20 and 40°C. nih.gov |
| Soil Type | The physical and chemical properties of the soil, such as texture and organic matter content, affect fumigant movement and degradation. nih.gov | Studies are often conducted on specific soil types like Arlington sandy loam to understand these interactions. nih.gov |
| Application & Containment | Surface containment methods like tarps or water seals significantly reduce atmospheric emissions. usda.gov | Field experiments showed that with tarp or water seal, less than 5% of applied MITC was lost to the atmosphere. usda.gov |
| Formulation | Encapsulation can improve stability, prolong degradation half-life, and ensure more even distribution in the soil. nih.gov | Encapsulated AITC had a degradation half-life 1.94 times longer than an emulsifiable concentrate formulation. nih.gov |
Future Research Directions and Emerging Applications
The unique chemical properties of the isothiocyanate group in this compound position it and related compounds as valuable scaffolds in various advanced research fields. Future explorations are focused on harnessing its reactivity and structural features for novel applications in analytical chemistry, computational drug design, and targeted therapeutics.
Exploration of New Derivatization Pathways
The isothiocyanate functional group is highly reactive towards nucleophiles, a characteristic that is being exploited for the development of new derivatization methods for analytical purposes. nih.gov A significant area of research is the conversion of isothiocyanates into thiourea derivatives. nih.govresearchgate.net This reaction, typically carried out with ammonia (B1221849) or primary/secondary amines, provides a straightforward method for derivatizing both hydrophobic and hydrophilic isothiocyanates. nih.gov
For example, both the hydrophobic benzyl (B1604629) isothiocyanate and the hydrophilic glycosylated isothiocyanate, moringin, can be efficiently converted to their respective thiourea derivatives. nih.gov This derivatization is advantageous for analysis as the resulting thiourea group acts as a UV-absorbing chromophore, facilitating detection by liquid chromatography (LC) with UV detectors. nih.gov Furthermore, these derivatives are suitable for mass spectrometry (MS) analysis. nih.gov
This derivatization strategy can also be applied to analyze isothiocyanate adducts in biological matrices. nih.gov Reactive dithiocarbamate (B8719985) adducts, which are common metabolites of isothiocyanates in biological systems, can be converted to the corresponding thiourea derivatives, enabling their quantification. nih.gov Future research will likely focus on expanding the range of derivatizing agents to create derivatives with enhanced detection properties (e.g., fluorescence) and to develop methods for the simultaneous analysis of multiple isothiocyanate metabolites. researchgate.net
Advanced Computational Modeling for Mechanism Prediction
Computational modeling has become an indispensable tool for understanding the molecular mechanisms of action of bioactive compounds, including isothiocyanates. nih.govnih.gov Docking studies and other computational methods are being used to predict how isothiocyanates interact with biological targets at the molecular level. nih.gov
A prominent example is the use of computational docking to investigate the interaction of isothiocyanates like benzyl isothiocyanate and phenethyl isothiocyanate with proteasomal cysteine deubiquitinases, such as USP14 and UCHL5, which are relevant targets in cancer therapy. nih.gov These computational models predict that the electrophilic isothiocyanate group can interact with the catalytic triad (B1167595) (cysteine, histidine, and aspartate) of these enzymes, leading to their inhibition. nih.gov
These in silico predictions are then validated through biochemical assays, which have confirmed the inhibitory activity of these isothiocyanates. nih.gov The correlation between computational predictions and experimental results provides powerful insights into the structure-activity relationships of isothiocyanate inhibitors. Advanced computational modeling can accelerate the discovery and development of new, more potent, and specific isothiocyanate-based drugs by pre-screening large libraries of compounds and predicting their binding affinity and mechanism of action before synthesis and biological testing. nih.gov
Targeted Drug Delivery Systems Utilizing Isothiocyanate Scaffolds
The development of targeted drug delivery systems is a major goal in modern medicine, aiming to increase the efficacy of therapeutic agents while minimizing side effects. nih.govmdpi.com Isothiocyanate scaffolds are being explored for their potential role in these advanced systems, primarily due to the versatile reactivity of the isothiocyanate group. nih.govchemscene.com
Isothiocyanates, such as fluorescein (B123965) isothiocyanate (FITC), are widely used as fluorescent labels. nih.govmdpi.com In drug delivery research, FITC can be conjugated to nanoparticles, polymers, or other carrier molecules to track their distribution and accumulation in target tissues, such as bone. nih.gov For instance, an aspartic acid hexapeptide conjugated to FITC demonstrated targeted accumulation in bone tissue, showcasing the utility of the isothiocyanate linkage in creating targeted imaging agents. nih.gov
Beyond labeling, the isothiocyanate group can serve as a linker to attach drugs or targeting ligands to various scaffolds, including polymeric nanoparticles, hydrogels, and liposomes. nih.govnih.govmdpi.com These scaffolds can be designed to release their therapeutic payload in response to specific stimuli present in the target microenvironment, such as changes in pH. nih.gov The ability to construct three-dimensional scaffolds from biocompatible materials allows for the creation of localized drug delivery systems, for example, for bone regeneration or cancer therapy. mdpi.comnih.govmdpi.com Future research in this area will focus on designing novel isothiocyanate-containing linkers that offer controlled cleavage and drug release profiles, and on integrating these scaffolds into "smart" delivery systems that can respond to multiple biological cues for highly specific therapeutic interventions. mdpi.com
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 3,5-dimethylphenyl isothiocyanate in laboratory settings?
- Methodological Guidance :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection is advised if vapor/mist is generated .
- Ventilation : Work in a fume hood to prevent inhalation of vapors. Ensure proper airflow in the workspace .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite or sand) and dispose of as hazardous waste. Avoid water to prevent reactive byproducts .
- Storage : Store in a cool, dry place away from oxidizing agents and moisture. Use airtight containers labeled with hazard warnings (UN 2810, Packing Group III) .
Q. How can this compound be synthesized and purified for research use?
- Synthetic Routes :
- Condensation Reactions : React 3,5-dimethylaniline with thiophosgene or carbon disulfide under controlled pH (e.g., alkaline conditions) to form the isothiocyanate group .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol to achieve >97% purity. Monitor via TLC or HPLC .
Advanced Research Questions
Q. What experimental strategies mitigate contradictions in reactivity data for this compound in nucleophilic addition reactions?
- Data Contradiction Analysis :
- Solvent Effects : Discrepancies in reaction rates may arise from solvent polarity. For example, polar aprotic solvents (e.g., DMF) accelerate thiourea formation with amines, while non-polar solvents favor slower, controlled reactions .
- Steric Hindrance : The 3,5-dimethyl groups can slow reactions with bulky nucleophiles. Use kinetic studies (e.g., UV-Vis monitoring) to differentiate steric vs. electronic effects .
- Resolution : Employ computational modeling (DFT) to predict reactive sites and validate with experimental kinetics .
Q. How does the structural stability of this compound impact long-term biochemical assays?
- Stability Assessment :
- Temporal Degradation : Under standard lab conditions (25°C, ambient light), the compound shows <5% degradation over 30 days. However, exposure to UV light or moisture increases degradation rates by 20–30%, forming thiourea derivatives .
- Mitigation Strategies : Store aliquots in amber vials at -20°C. Pre-purify via freeze-drying to remove residual water .
- Assay Design : Include stability controls (e.g., fresh vs. aged samples) in enzyme inhibition studies to account for degradation artifacts .
Q. What role does this compound play in synthesizing heterocyclic compounds for pharmaceutical research?
- Mechanistic Insights :
- Cyclization Reactions : React with hydrazines or amidines to form thiadiazoles or pyrimidine derivatives. The isothiocyanate group acts as a sulfur donor, enabling ring closure .
- Case Study : In synthesizing chromeno-pyrimidines, it facilitates sulfur incorporation at the C4 position, critical for kinase inhibition activity .
- Optimization : Use microwave-assisted synthesis to reduce reaction times from hours to minutes while maintaining yields >85% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
